

# Application Notes and Protocols for Prusogliptin Formulation in In Vivo Studies

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Prusogliptin (also known as **DBPR108**) is a novel, potent, and highly selective oral dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] Developed by CSPC Pharmaceutical Group, it has been approved for the treatment of type 2 diabetes mellitus (T2DM).[3][4][5] Prusogliptin enhances the levels of active glucagon-like peptide-1 (GLP-1), which in turn stimulates glucosedependent insulin release and suppresses glucagon secretion, thereby lowering blood glucose levels.[3] Preclinical studies have demonstrated its antihyperglycemic effects in various animal models, making it a significant compound for diabetes research.[2][6]

These application notes provide an overview of Prusogliptin's mechanism of action, a summary of its pharmacokinetic profile from clinical studies, and detailed protocols for the preparation of a formulation suitable for in vivo studies in rodents, based on common laboratory practices.

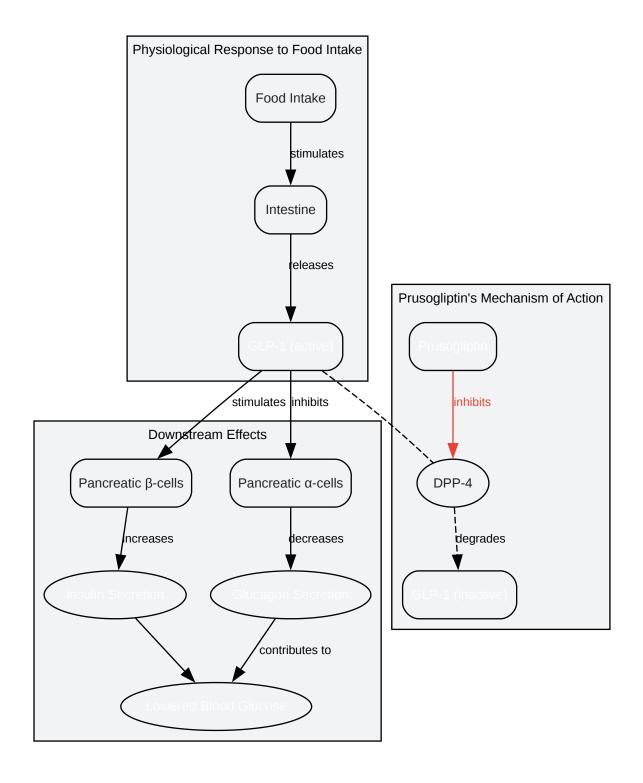
### **Mechanism of Action**

Prusogliptin selectively inhibits the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones such as GLP-1. By preventing this degradation, Prusogliptin prolongs the activity of endogenous GLP-1, leading to:

 Increased glucose-dependent insulin secretion: Enhanced insulin release from pancreatic βcells in response to elevated blood glucose levels.



- Suppressed glucagon secretion: Reduced glucagon release from pancreatic  $\alpha$ -cells, which helps to decrease hepatic glucose production.
- Improved glucose tolerance: As demonstrated in diet-induced obese (DIO) mice, Prusogliptin improves the body's ability to handle a glucose challenge.[2][6]





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**Diagram 1:** Mechanism of Action of Prusogliptin.

## **Pharmacokinetic Profile (Human Clinical Data)**

While specific pharmacokinetic data for Prusogliptin in preclinical models is not readily available in the public domain, human clinical trial data provides valuable insights into its behavior in vivo.

Parameter	50 mg Dose	100 mg Dose	200 mg Dose
Median Tmax (steady state)	1.5 - 4 h	1.5 - 4 h	1.5 - 4 h
Mean Cmax (steady state)	119 ng/mL	256 ng/mL	567 ng/mL
Accumulation Ratio	0.85 - 1.3	0.85 - 1.3	0.85 - 1.3
DPP-4 Inhibition (Emax)	62.1%	69.9%	89.4%

Tmax: Time to reach

maximum plasma

concentration. Cmax:

Maximum plasma

concentration. Data

from a Phase I study

in patients with Type 2

Diabetes.[1][7]

## **Experimental Protocols**

# Protocol 1: Preparation of Prusogliptin Formulation for Oral Gavage in Rodents

This protocol describes a general method for preparing a suspension of Prusogliptin suitable for oral administration to mice or rats. Note: As the exact vehicle used in published preclinical studies is not publicly disclosed, this protocol utilizes a commonly accepted vehicle for oral



gavage of small molecules in diabetes research. Researchers should perform their own solubility and stability testing to optimize the formulation for their specific needs.

#### Materials:

- Prusogliptin (**DBPR108**) powder
- Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile, purified water
- Mortar and pestle (optional, for particle size reduction)
- Magnetic stirrer and stir bar
- Weighing balance
- Spatula
- · Volumetric flasks and graduated cylinders
- Sterile, purified water

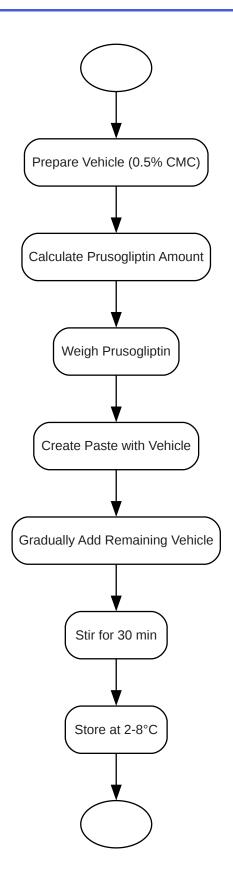
#### Procedure:

- Prepare the Vehicle:
  - Weigh the required amount of CMC (e.g., 0.5 g for 100 mL).
  - In a beaker with a magnetic stir bar, slowly add the CMC powder to the sterile water while stirring continuously to avoid clumping.
  - Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This
    may take several hours.
- Calculate the Required Amount of Prusogliptin:
  - Determine the desired dose (e.g., in mg/kg) and the dosing volume (e.g., 10 mL/kg for mice).
  - Example Calculation for a 10 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume:



- Dose per mouse: 10 mg/kg \* 0.025 kg = 0.25 mg
- Dosing volume: 10 mL/kg \* 0.025 kg = 0.25 mL
- Required concentration: 0.25 mg / 0.25 mL = 1 mg/mL
- Prepare the Prusogliptin Suspension:
  - Accurately weigh the calculated amount of Prusogliptin powder.
  - If the powder consists of large particles, gently grind it to a fine powder using a mortar and pestle to improve suspension homogeneity.
  - In a small beaker, add a small amount of the prepared vehicle to the Prusogliptin powder to create a paste.
  - Gradually add the remaining vehicle while stirring continuously with the magnetic stirrer.
  - Continue stirring for at least 30 minutes to ensure a uniform suspension.
- Storage and Handling:
  - Store the suspension at 2-8°C.
  - Before each use, vortex or stir the suspension thoroughly to ensure uniform distribution of the compound.
  - It is recommended to prepare the formulation fresh daily or to conduct stability studies to determine the appropriate storage duration.





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**Diagram 2:** Prusogliptin Suspension Preparation Workflow.



# Protocol 2: In Vivo Administration via Oral Gavage in Mice

This protocol outlines the procedure for administering the prepared Prusogliptin formulation to mice. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.

#### Materials:

- Prepared Prusogliptin suspension
- Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
- Syringes (e.g., 1 mL)
- Animal scale
- 70% ethanol for disinfection

#### Procedure:

- Animal Preparation:
  - Weigh each mouse accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
  - Allow the Prusogliptin suspension to come to room temperature before administration.
  - Ensure the suspension is thoroughly mixed by vortexing or inverting the container multiple times immediately before drawing it into the syringe.

#### Dosing:

- Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.
- Properly restrain the mouse, ensuring a firm but gentle grip that straightens the neck and body to facilitate the passage of the gavage needle.

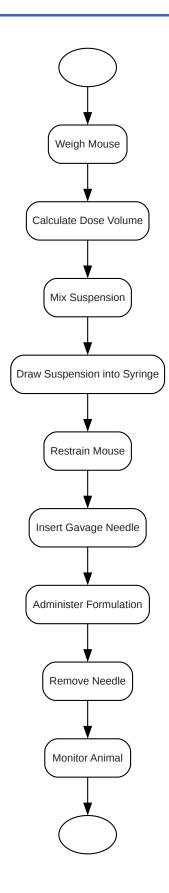
## Methodological & Application





- Gently insert the gavage needle into the mouth, passing it along the side of the tongue.
- Advance the needle smoothly into the esophagus until the ball tip reaches the stomach.
   Do not force the needle.
- Slowly dispense the contents of the syringe.
- Gently remove the gavage needle.
- · Post-Administration Monitoring:
  - Monitor the animal for a short period after dosing to ensure there are no signs of distress,
     such as difficulty breathing, which could indicate accidental administration into the trachea.
  - Return the animal to its cage and monitor according to the experimental protocol.





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**Diagram 3:** Oral Gavage Administration Workflow.



## **Concluding Remarks**

Prusogliptin is a promising DPP-4 inhibitor with demonstrated efficacy in preclinical models and human clinical trials. The provided protocols offer a general guideline for the preparation and administration of Prusogliptin for in vivo research. It is imperative for researchers to conduct their own formulation development and validation to ensure the stability, homogeneity, and suitability of the formulation for their specific experimental design. Adherence to ethical guidelines and proper animal handling techniques is paramount for the successful and humane execution of in vivo studies.

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